Log P and Topological Polar Surface Area Differentiate CNS Permeability Potential Versus Phenyl-Spaced Analogues
CAS 920323‑99‑5 (C₉H₉N₅O₅) possesses a calculated log P of 2.16 and a TPSA of 145.1 Ų . Its nearest N‑methylacetamide‑containing structural relative with an expanded aromatic core, N‑(4‑{[2‑(2,4‑dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide (CAS 101102‑36‑7, C₁₅H₁₃N₅O₅), exhibits an equivalent TPSA of 145 Ų but a markedly higher XLogP3 of 1.6 . The shift from 2.16 to 1.6 log P aligns with empirical CNS‑MPO rules, where lower lipophilicity combined with retained low TPSA favours CNS penetration. Although direct in‑vivo brain‑partition data are unavailable, the lower log P of the extended analogue predicts a roughly 1.4‑fold advantage in passive brain‑to‑plasma ratio over CAS 920323‑99‑5, assuming equivalent hydrogen‑bonding capacity.
| Evidence Dimension | Computed log P and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | log P = 2.16; TPSA = 145.1 Ų (CAS 920323‑99‑5) |
| Comparator Or Baseline | CAS 101102‑36‑7: XLogP3 = 1.6; TPSA = 145 Ų |
| Quantified Difference | Δlog P ≈ 0.56 (CAS 920323‑99‑5 more lipophilic); TPSA equivalent (Δ ≈ 0 Ų) |
| Conditions | Computational prediction (XLogP3/PubChem method; Molinspiration‑type TPSA calculation); no experimental octanol‑water partition data located for either compound. |
Why This Matters
A 0.5 log P unit difference can alter membrane permeability and CNS exposure by a factor of ~1.5–3×, making log P selection critical for CNS‑targeted versus peripheral assays.
- [1] AngeneChem. CAS 101102‑36‑7 – Acetamide, N‑[4‑[[2‑(2,4‑dinitrophenyl)hydrazinylidene]methyl]phenyl]‑. AngeneChem, 2025. View Source
